molecular formula C22H21NO3S B2921661 3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one CAS No. 1705726-16-4

3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Cat. No. B2921661
CAS RN: 1705726-16-4
M. Wt: 379.47
InChI Key: GGYGIUKNPKYGGT-UHFFFAOYSA-N
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Description

3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, also known as TZC, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Fluorescent Probes for Biological Systems

One significant application of chromene derivatives, closely related to 3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, is in the development of fluorescent probes for the visualization of biological processes. A study demonstrated the use of a thiol-chromene "click" reaction for the rapid and sensitive detection of thiols in living cells and mice, highlighting its potential in studying oxidative stress, cell apoptosis, and cerebral ischemia reperfusion (Yang et al., 2019).

Antimicrobial Applications

Coumarin-thiazole derivatives, which share structural similarities with the compound , have shown antimicrobial properties. These derivatives can be incorporated into polymers to provide antimicrobial activity, as demonstrated in a study where a coumarin-thiazole derivative was used in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).

Synthesis Techniques

Research has also focused on synthesis techniques for chromene derivatives. An efficient novel one-pot synthesis of pyrazolyl-thiadiazinyl-2H-chromen-2-ones was reported, showcasing the diverse potential of chromene compounds in chemical synthesis (Pavurala et al., 2015).

Structural and Spectroscopic Analysis

Further studies have explored the structural and spectroscopic characteristics of related compounds. For instance, molecular docking and structural analyses have been conducted on hybrid compounds containing pyrazole and coumarin cores to support experimental studies with theoretical research, including Hirshfeld surface analysis and molecular docking against interleukin-6 (Sert et al., 2018).

Photoreactions and Synthesis

The photoinduced intramolecular coupling of acetylenic groups with the carbonyl center in chromen-4-ones, leading to the synthesis of angular tricyclic compounds, highlights another research avenue. This photoreaction exemplifies the diverse reactivity and potential applications of chromene derivatives in synthetic chemistry (Jindal et al., 2014).

Future Directions

: Sigma-Aldrich: o-Tolyl isothiocyanate : Radical and Ionic Mechanisms in Rearrangements of o-Tolyl Aryl Ethers : Crystal Structure, Computational Study and Hirshfeld Surface Analysis

properties

IUPAC Name

3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-15-6-2-4-8-17(15)20-10-11-23(12-13-27-20)21(24)18-14-16-7-3-5-9-19(16)26-22(18)25/h2-9,14,20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYGIUKNPKYGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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